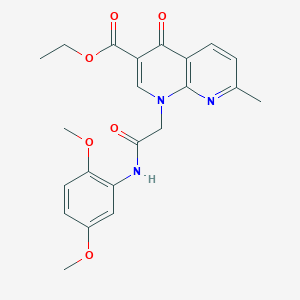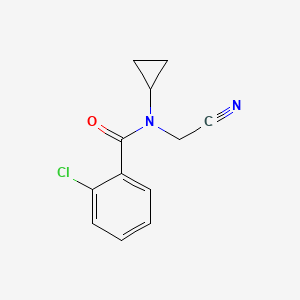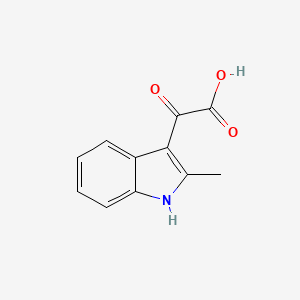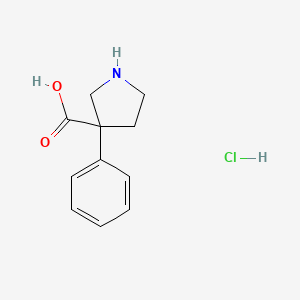![molecular formula C21H19NO3 B2442303 1-(4-Isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850719-53-8](/img/structure/B2442303.png)
1-(4-Isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a type of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione . These compounds are part of a larger class of heterocyclic compounds that have been the focus of research in synthetic and medicinal chemistry due to their biological activity .
Synthesis Analysis
The synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones involves a multicomponent process . This process is compatible with a wide range of substituents and allows for the practical synthesis of these compounds under mild conditions . The products can be easily isolated by crystallization without the use of chromatography .Wissenschaftliche Forschungsanwendungen
Photoluminescent Materials
A series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units in the main chain exhibit strong photoluminescence. These materials, synthesized via palladium-catalysed aryl-aryl coupling reactions, demonstrate high photochemical stability, making them suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Organic Corrosion Inhibitors
1H-pyrrole-2,5-dione derivatives have been synthesized and shown to be effective organic inhibitors against the corrosion of carbon steel in hydrochloric acid medium. These inhibitors, studied through electrochemical and weight loss methods, demonstrate an increased efficiency with concentration, adhering to the Langmuir's adsorption isotherm. This suggests a chemisorption process on the steel surface, highlighting their potential in corrosion protection (Zarrouk et al., 2015).
Organic Semiconductors
Research into pyrrolo[3,4-c]pyrrole-1,3-dione based polymers reveals their promise in organic thin film transistors. Copolymers incorporating quaterthiophene units with 1,3-DPP show high LUMO levels and exhibit p-channel charge transport performance, indicating their potential in organic electronics (Guo, Sun, & Li, 2014).
Electrochemical Polymerization
The electrochemical polymerization of isoDPP-based monomers has led to new π-conjugated polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione units, which show broad absorption spectra and non-fluorescent properties. These polymers, with reversible oxidation and reduction behavior, could be useful in electrochromic displays due to their optical and electrochemical properties (Welterlich, Neudörfl, & Tieke, 2015).
Medicinal Chemistry
Although direct information on 1-(4-Isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in medicinal applications is limited, related compounds exhibit significant potential. For example, cyclic imides have been synthesized and evaluated for their ability to reverse electroconvulsive shock-induced amnesia in mice, suggesting a therapeutic avenue for cognitive disorders (Butler et al., 1987).
Eigenschaften
IUPAC Name |
2-methyl-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-12(2)13-8-10-14(11-9-13)18-17-19(23)15-6-4-5-7-16(15)25-20(17)21(24)22(18)3/h4-12,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWGRJWMYKSKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2C)OC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2442223.png)
![7'-Methoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2442224.png)
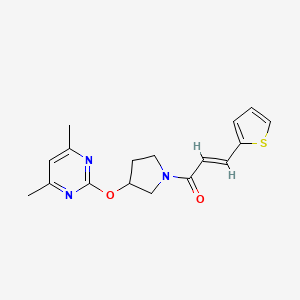

![Diethyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate](/img/structure/B2442230.png)

![Methyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2442232.png)
